(S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
(1S)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7;/h2-5H,12H2,1H3;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXCNXPNMSAOOM-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C(=CC=C1)OC(O2)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C2C(=CC=C1)OC(O2)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2061996-63-0 | |
| Record name | 1,3-Benzodioxole-4-methanamine, 2,2-difluoro-α-methyl-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2061996-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of fluorine atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the ethanamine group: This step involves the reaction of the fluorinated benzo[d][1,3]dioxole with an appropriate amine under suitable conditions.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that compounds similar to (S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride exhibit potential as antidepressants. The difluorinated structure may enhance serotonin receptor binding affinity, leading to improved efficacy in treating depression.
-
Neuroprotective Effects
- There is growing interest in the neuroprotective properties of this compound. Its ability to modulate neurotransmitter systems may offer therapeutic benefits in neurodegenerative diseases.
Synthetic Applications
This compound serves as an important intermediate in synthetic organic chemistry. Its unique structure allows it to be used in the synthesis of various pharmacologically active compounds.
Synthetic Route Overview
The synthesis typically involves:
- The reaction of 2,2-difluorobenzo[d][1,3]dioxole with an appropriate amine under controlled conditions.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2,2-Difluorobenzo[d][1,3]dioxole + Amine | THF, -78°C | 38% |
| 2 | Work-up with HCl | Room Temperature | Purification via column chromatography |
In Vivo Studies
Recent studies have explored the effects of this compound on animal models of depression and anxiety. Results indicate a significant reduction in depressive-like behaviors when administered at specific dosages.
Data Summary :
Mechanism of Action
The mechanism of action of (S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Enantiomeric Pair: (R)-Isomer
The (R)-enantiomer (CAS: 1257106-39-0) shares the same molecular formula and weight but differs in stereochemistry. Comparative
Chirality significantly impacts biological activity. For example, in receptor-binding studies, the (S)-isomer may exhibit higher selectivity for serotonin or dopamine transporters compared to the (R)-form .
Difluorophenyl Derivatives
Compounds with difluorophenyl groups but lacking the benzo-dioxole ring:
Impact of Substituent Position :
Brominated Fluorophenyl Analogs
Bromo-fluorophenyl derivatives introduce bulkier halogens:
Functional Implications :
Ethanolamine Derivatives
Structurally distinct but pharmacologically relevant hydrochlorides:
Pharmacological Contrast :
- Target specificity: The target compound’s benzo-dioxole moiety may confer selectivity for non-catecholamine receptors (e.g., trace amine-associated receptors) .
- Solubility : Dopamine HCl has higher aqueous solubility (50 mg/mL) due to its polar catechol group, whereas the target compound requires organic solvents like DMSO .
Biological Activity
(S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride, with the CAS number 2061996-63-0, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C9H10ClF2NO2 |
| Molecular Weight | 237.63 g/mol |
| CAS Number | 2061996-63-0 |
Research indicates that compounds similar to this compound may exert their effects through various mechanisms, including:
- Inhibition of Kinases : Preliminary studies suggest that this compound could inhibit key kinases involved in cancer cell proliferation. For instance, molecular docking studies have shown binding affinities to B-RAFV600E and EGFR kinases, which are critical targets in cancer therapy .
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by disrupting cellular signaling pathways, similar to other known chemotherapeutic agents .
Antitumor Activity
A study evaluated the antitumor activity of various substituted compounds, including this compound. The results indicated selective cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| Melanoma | 6.61 | 42.66 | 93.33 |
| Colon | 22.60 | <100 | <100 |
| Non-small lung cancer | Not reported | Not reported | Not reported |
| Breast cancer | Not reported | Not reported | Not reported |
These findings suggest that the compound exhibits significant antitumor effects comparable to established drugs like 5-FU .
Molecular Docking Studies
Molecular docking studies reveal that this compound binds effectively to target proteins involved in tumor growth and progression. The binding modes observed are similar to those of well-known inhibitors like vemurafenib and erlotinib . This suggests potential for further development as a targeted therapy.
Safety and Toxicology
The safety profile of this compound is still under investigation. However, preliminary hazard statements indicate potential risks such as:
- H302 : Harmful if swallowed.
- H315 : Causes skin irritation.
- H319 : Causes serious eye irritation.
These findings necessitate careful handling and further toxicological assessments before clinical application .
Q & A
Q. What safety protocols are recommended for handling (S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride in laboratory settings?
- Methodological Answer : Based on structurally related benzo[d][1,3]dioxolyl ethanamine derivatives, the following precautions are advised:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use FFP2 respirators if ventilation is insufficient .
- Ventilation : Conduct experiments in fume hoods to minimize inhalation of aerosols or dust .
- Emergency Procedures : In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention. For spills, avoid dust generation and use inert absorbents .
Q. What synthetic routes are reported for the enantioselective preparation of this compound?
- Methodological Answer : Enantioselective synthesis can be achieved via:
- Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .
- Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling reactions with chiral ligands, as described in patents for related difluorobenzo[d][1,3]dioxol derivatives .
- Enzymatic Methods : Lipase-mediated kinetic resolution of racemic intermediates, leveraging the compound’s amine functionality .
Q. Which analytical techniques are effective for characterizing chiral purity?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases and UV detection at 254 nm .
- Polarimetry : Measure specific rotation ([α]D) and compare to literature values for enantiomeric excess (ee) determination.
- NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)₃) can resolve enantiomeric signals in ¹H NMR .
Advanced Research Questions
Q. How can researchers design experiments to assess the impact of fluorination on receptor binding affinity?
- Methodological Answer :
- Comparative Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between fluorinated/non-fluorinated analogs and target receptors (e.g., GLP-1 receptors, as seen in structurally related compounds) .
- Competitive Binding Assays : Radiolabel the compound and measure displacement in vitro using cell lines expressing the receptor of interest. Compare IC₅₀ values to non-fluorinated analogs .
Q. How to resolve contradictions in reported solubility data of similar benzo[d][1,3]dioxolyl ethanamine derivatives?
- Methodological Answer :
- Polymorph Screening : Conduct high-throughput crystallization trials (e.g., solvent-drop grinding) to identify stable crystal forms, as hygroscopicity and solubility vary with solid-state packing .
- Dynamic Vapor Sorption (DVS) : Measure moisture uptake to assess hygroscopicity, which directly impacts apparent solubility .
- Solubility Parameter Analysis : Use Hansen solubility parameters to select solvents that match the compound’s polarity, reducing experimental variability .
Q. How to design stability studies for evaluating hygroscopicity and long-term storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks (ICH Q1A guidelines) and monitor degradation via HPLC.
- Hygroscopicity Testing : Use gravimetric analysis under controlled humidity (0–90% RH) to determine critical RH thresholds, as demonstrated for related low-hygroscopicity dioxolane derivatives .
- Solid-State Characterization : Perform PXRD and DSC to detect polymorphic transitions during storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
